molecular formula C19H26N6O2 B7175329 2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide

Cat. No.: B7175329
M. Wt: 370.4 g/mol
InChI Key: XHFJJECHVLAXED-UHFFFAOYSA-N
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Description

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, pyrrolidine, pyridine, and morpholine moieties, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product with moderate to good yields. The reaction conditions often involve the use of specific solvents and temperature control to ensure the efficiency and selectivity of the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c26-19(24-10-11-27-17(14-24)15-25-9-3-5-22-25)21-13-16-4-6-20-18(12-16)23-7-1-2-8-23/h3-6,9,12,17H,1-2,7-8,10-11,13-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJJECHVLAXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)N3CCOC(C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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